Atg7-IN-3

Autophagy Cancer Enzyme Inhibition

Select this precise batch of Atg7-IN-3 for its distinct selectivity fingerprint, which is not interchangeable with ATG7-IN-1 or ATG7-IN-2. It uniquely features publicly available in vivo pharmacodynamic data demonstrating LC3B and NBR1 modulation at 150 mg/kg in HCT-116 xenograft models. It is the optimal probe for titratable autophagy suppression in glioblastoma and for screening lung cancer sensitivity contexts.

Molecular Formula C11H16N6O5S2
Molecular Weight 376.4 g/mol
Cat. No. B15141497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAtg7-IN-3
Molecular FormulaC11H16N6O5S2
Molecular Weight376.4 g/mol
Structural Identifiers
SMILESCSC1=NN(C2=NC=NC(=C21)N)C3CC(C(O3)COS(=O)(=O)N)O
InChIInChI=1S/C11H16N6O5S2/c1-23-11-8-9(12)14-4-15-10(8)17(16-11)7-2-5(18)6(22-7)3-21-24(13,19)20/h4-7,18H,2-3H2,1H3,(H2,12,14,15)(H2,13,19,20)/t5-,6+,7+/m0/s1
InChIKeyPEIYQDSNKNROMJ-RRKCRQDMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Atg7-IN-3: Potent ATG7 Autophagy Inhibitor for Glioma and Colon Cancer Research Procurement


Atg7-IN-3 (also known as Compound 18) is a pyrazolopyrimidine sulfamate-based small-molecule inhibitor that potently targets the autophagy-related E1 enzyme ATG7 with an IC50 of 0.048 ± 0.022 μM . It is a well-characterized chemical probe emerging from a systematic structure-activity relationship (SAR) optimization campaign [1]. The compound effectively suppresses autophagic flux, as demonstrated by the inhibition of endogenous LC3B puncta formation and modulation of the autophagy receptor NBR1 .

Atg7-IN-3 Procurement Risk: Why Substituting With Alternative ATG7 Inhibitors Can Compromise Experimental Outcomes


Within the limited arsenal of selective ATG7 inhibitors, subtle structural modifications yield profoundly different cellular and in vivo pharmacodynamic profiles [2]. Atg7-IN-3 (Compound 18) exhibits a distinct potency and selectivity fingerprint that is not interchangeable with closely related analogs such as ATG7-IN-1 (Compound 37) or ATG7-IN-2 (Compound 1). Direct substitution without quantitative justification risks introducing variability in target engagement, differential cellular accumulation, and altered autophagic marker modulation—each of which can undermine the reproducibility of experiments relying on precise ATG7 blockade [1].

Atg7-IN-3 Quantitative Differentiation: Head-to-Head Cellular and Enzymatic Activity Comparison vs. ATG7-IN-1 and ATG7-IN-2


Atg7-IN-3 Exhibits Superior Enzymatic ATG7 Inhibition Potency Compared to ATG7-IN-1 and ATG7-IN-2

In a recombinant human ATG7 enzymatic assay, Atg7-IN-3 (Compound 18) demonstrates an IC50 of 0.048 ± 0.022 μM, which is 1.3-fold more potent than ATG7-IN-1 (IC50 = 62 nM = 0.062 μM) and 1.9-fold more potent than ATG7-IN-2 (IC50 = 0.089 μM) .

Autophagy Cancer Enzyme Inhibition

Atg7-IN-3 Demonstrates Differentiated Cellular LC3B Puncta Suppression in H4 Neuroglioma Cells

In H4 neuroglioma cells, Atg7-IN-3 inhibits endogenous LC3B puncta formation with an IC50 of 0.938 ± 0.231 μM [1]. In contrast, ATG7-IN-1 exhibits an IC50 of 659 nM (0.659 μM) in the same cellular context . While ATG7-IN-1 appears modestly more potent in this specific cellular readout, the differential potency highlights the non-interchangeable nature of these analogs and underscores the importance of compound-specific validation.

Autophagy Neuroglioma Cellular Assay

Atg7-IN-3 and ATG7-IN-1 Show Equivalent p62 Accumulation in SKOV-3 Cells but Differ in NBR1 Accumulation

In SKOV-3 ovarian cancer cells, Atg7-IN-3 induces p62/SQSTM1 accumulation with an EC50 of 3.0 μM . ATG7-IN-1 shows an identical EC50 of 3.0 μM for p62 accumulation . However, a key differentiation emerges with NBR1 accumulation: ATG7-IN-1 induces NBR1 accumulation with an EC50 of 9.4 μM , whereas published data for Atg7-IN-3 in this assay is not reported at a comparable EC50 level, suggesting a potential differential effect on selective autophagy receptor clearance.

Autophagy Ovarian Cancer Biomarker

Atg7-IN-3 Demonstrates In Vivo Target Engagement at 150 mg/kg Subcutaneous Dosing in HCT-116 Xenograft Model

In the HCT-116 colorectal cancer xenograft mouse model, subcutaneous administration of Atg7-IN-3 at 150 mg/kg modulates the autophagy markers LC3B and NBR1 . In contrast, comparable in vivo data for ATG7-IN-1 or ATG7-IN-2 in this specific model has not been publicly disclosed in the same level of detail, making Atg7-IN-3 the only member of this chemical series with a validated in vivo pharmacodynamic benchmark.

In Vivo Colon Cancer Xenograft

Atg7-IN-3 Exhibits Moderate Antiproliferative Activity in NCI-H1650 Lung Cancer Cells, Distinct from ATG7-IN-1

In NCI-H1650 non-small cell lung cancer cells, Atg7-IN-3 demonstrates an EC50 of 10.4 μM for antiproliferative activity after 72 hours [1]. By stark contrast, ATG7-IN-1 is essentially inactive in this assay with an EC50 greater than 50 μM . This 5-fold difference highlights a unique cellular sensitivity profile for Atg7-IN-3 in this lung cancer lineage.

Lung Cancer Antiproliferative Cell Viability

Atg7-IN-3 Displays a Distinct Thioester Inhibition Profile Relative to ATG7-IN-1

In a thioester formation assay monitoring ATG7 activity, Atg7-IN-3 exhibits an IC50 of 0.280 ± 0.051 μM [1]. For ATG7-IN-1, published selectivity data indicates an IC50 greater than 1 μM for the related E1 enzymes UAE, NAE, and SAE , but a direct thioester IC50 is not reported. This quantitative thioester inhibition value for Atg7-IN-3 provides a unique selectivity benchmark that is unavailable for other series members.

Enzyme Selectivity Thioester Ubiquitin-like

Atg7-IN-3 Optimal Use Cases: Scientific and Industrial Applications Driven by Quantitative Evidence


Autophagy Mechanism Dissection in Glioblastoma Cell Models

Given its well-characterized inhibition of LC3B puncta formation (IC50 = 0.938 μM) in H4 neuroglioma cells [1], Atg7-IN-3 is optimally suited for studies investigating ATG7-dependent autophagy in glioblastoma. The moderate cellular potency allows for titratable autophagy suppression without immediate cytotoxicity, enabling detailed kinetic analyses of autophagic flux.

Colorectal Cancer Xenograft Studies Requiring In Vivo ATG7 Blockade

Atg7-IN-3 is the only ATG7-IN series member with publicly available in vivo pharmacodynamic data. Its ability to modulate LC3B and NBR1 at 150 mg/kg subcutaneous dosing in the HCT-116 xenograft model makes it the preferred choice for preclinical studies exploring the therapeutic potential of ATG7 inhibition in colon cancer.

Lung Cancer Cell Line Panels for Differential Sensitivity Profiling

The unique antiproliferative activity observed in NCI-H1650 lung cancer cells (EC50 = 10.4 μM) relative to the inactivity of ATG7-IN-1 (>50 μM) positions Atg7-IN-3 as a valuable tool for screening panels of lung cancer lines to identify genetic or metabolic contexts that confer sensitivity to ATG7 inhibition.

Selective Autophagy Pathway Studies via p62 and NBR1 Monitoring

Atg7-IN-3's equal potency to ATG7-IN-1 in inducing p62 accumulation (EC50 = 3.0 μM) combined with its distinct in vivo modulation of NBR1 provides a unique opportunity to dissect the differential roles of ATG7 in bulk autophagy versus selective autophagy of ubiquitinated cargo.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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